molecular formula C15H14ClNO5S B2360030 N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 328010-58-8

N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No. B2360030
CAS RN: 328010-58-8
M. Wt: 355.79
InChI Key: WLCOJLOLYHAWKG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine, commonly known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Inhibition of Aldose Reductase

  • N-(phenylsulfonyl)-N-phenylglycines, similar in structure to N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine, have shown potential in inhibiting aldose reductase, an enzyme linked to diabetic complications. Notably, certain derivatives demonstrated greater inhibitory activity than their glycine counterparts, suggesting enhanced affinity for aldose reductase (Deruiter, Borne, & Mayfield, 1989).

Environmental Impact and Herbicide Transport

  • Studies on compounds like glyphosate (N-(phosphonomethyl)-glycine) and glufosinate indicate that even strongly sorbed chemicals can quickly move to groundwater due to preferential flow. This research highlights the environmental impact and transport dynamics of herbicides, including those structurally related to N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine (Malone, Shipitalo, Wauchope, & Sumner, 2004).

Metal Interactions

  • The interaction of N-(phenylsulfonyl)glycine derivatives with metals like cadmium and zinc has been studied, providing insight into how similar compounds, including N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine, might interact with metal ions. These studies are significant for understanding the complexation and potential applications in metal extraction or detoxification processes (Gavioli, Borsari, Menabue, Saladini, & Sola, 1991).

Environmental Contamination

  • Research has identified N-(phenylsulfonyl)-glycine as a contaminant in sewage and surface water, reflecting the environmental presence and potential ecological impact of similar compounds like N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine. This indicates the need for monitoring and understanding the environmental fate of such compounds (Krause & Schöler, 1998).

Agricultural Applications

  • Glyphosate (N-phosphonomethyl-glycine), structurally related to N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine, has been used in genetically modified crops like soybeans for enhanced herbicide tolerance. This application has significant implications for agricultural practices and crop management (Padgette et al., 1995).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-22-14-8-7-11(16)9-13(14)17(10-15(18)19)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCOJLOLYHAWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine

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